Filgotinib maleate Filgotinib maleate
Brand Name: Vulcanchem
CAS No.: 1802998-75-9
VCID: VC14591284
InChI: InChI=1S/C21H23N5O3S.C4H4O4/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;5-3(6)1-2-4(7)8/h1-7,17H,8-14H2,(H,23,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
Molecular Formula: C25H27N5O7S
Molecular Weight: 541.6 g/mol

Filgotinib maleate

CAS No.: 1802998-75-9

Cat. No.: VC14591284

Molecular Formula: C25H27N5O7S

Molecular Weight: 541.6 g/mol

* For research use only. Not for human or veterinary use.

Filgotinib maleate - 1802998-75-9

Specification

CAS No. 1802998-75-9
Molecular Formula C25H27N5O7S
Molecular Weight 541.6 g/mol
IUPAC Name (Z)-but-2-enedioic acid;N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C21H23N5O3S.C4H4O4/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;5-3(6)1-2-4(7)8/h1-7,17H,8-14H2,(H,23,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key BFENHEAPFWQJFL-BTJKTKAUSA-N
Isomeric SMILES C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=C\C(=O)O)\C(=O)O
Canonical SMILES C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=CC(=O)O)C(=O)O

Introduction

Chemical and Pharmacological Profile of Filgotinib Maleate

Structural Characteristics and Formulation

Filgotinib maleate is a small molecule with the chemical formula C21H23N5O3SC4H4O4\text{C}_{21}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S} \cdot \text{C}_{4}\text{H}_{4}\text{O}_{4} and a molecular weight of 541.58 g/mol . The maleate salt enhances the compound's solubility and bioavailability, making it suitable for oral administration. Its structure features a pyrrolopyridine core, which confers high affinity for the JAK1 kinase domain while minimizing off-target effects .

Table 1: Key Chemical Properties of Filgotinib Maleate

PropertyValueSource
Molecular FormulaC25H27N5O7S\text{C}_{25}\text{H}_{27}\text{N}_{5}\text{O}_{7}\text{S}KEGG DRUG
Exact Mass541.1631 g/molKEGG DRUG
CAS Number1206161-97-8PMDA Report
SolubilityHighly soluble in aqueous mediaPMC

Mechanism of Action: JAK1 Selectivity

Filgotinib maleate preferentially inhibits JAK1 over other JAK isoforms (JAK2, JAK3, TYK2), with a half-maximal inhibitory concentration (IC50\text{IC}_{50}) for JAK1 approximately fivefold lower than for JAK2 in biochemical assays . This selectivity modulates cytokines such as interleukin (IL)-6 and interferon (IFN)-γ, which are pivotal in RA and UC pathogenesis, while sparing JAK2-dependent pathways like erythropoietin signaling .

The active metabolite, GS-829845, contributes significantly to pharmacodynamic effects. Although it exhibits tenfold lower potency than the parent compound, its systemic exposure is 16–20 times higher, ensuring sustained JAK1 inhibition .

Pharmacokinetics and Metabolism

ParameterFilgotinib (200 mg QD)GS-829845 (Metabolite)Source
Cmax\text{C}_{\text{max}}2.78 ± 1.05 µg/mL19.10 ± 3.65 µg/mLPMC
Tmax\text{T}_{\text{max}}4.0 hours4.0 hoursPMC
AUC024_{0-24} 26.4 µg·h/mL420 µg·h/mLPMDA Report
Half-life6 hours24 hoursWikipedia

Metabolism and Elimination

Filgotinib undergoes rapid hydrolysis by carboxylesterase 2 (CES2) to form GS-829845, which accounts for 80% of total drug exposure . Both parent and metabolite exhibit low plasma protein binding (<40%), facilitating widespread tissue distribution. Renal excretion is minimal (<10%), with biliary clearance as the primary elimination route .

Clinical Applications and Efficacy

Rheumatoid Arthritis (RA)

In phase III trials, filgotinib 200 mg once daily demonstrated significant efficacy in RA patients with inadequate response to methotrexate (MTX). At week 12, 64% of patients achieved ACR20 response versus 34% on placebo, with sustained improvements in joint erosion observed through 52 weeks . Combination therapy with MTX enhanced response rates by 15–20%, highlighting synergistic effects .

Ulcerative Colitis (UC)

The SELECTION trial reported clinical remission in 26% of UC patients receiving filgotinib 200 mg at week 10, compared to 11% on placebo . Endoscopic healing rates were twofold higher in the treatment group, underscoring its mucosal healing capabilities .

Emerging Applications: Crohn’s Disease (CD)

A phase II study in moderate-to-severe CD showed clinical remission in 47% of filgotinib-treated patients versus 23% on placebo, positioning it as a potential first-line JAK inhibitor for CD .

Regulatory Status and Post-Marketing Surveillance

Approved in Japan (September 2020) and the EU, filgotinib maleate remains under review in the U.S. due to safety concerns over JAK inhibitors . Post-marketing requirements include an 8-year re-examination period and comprehensive risk management plans to monitor long-term safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator